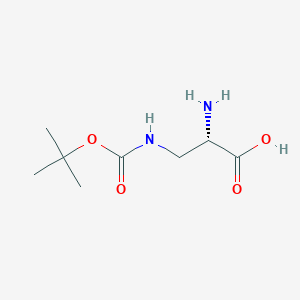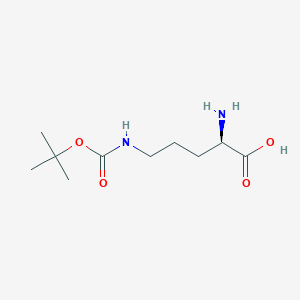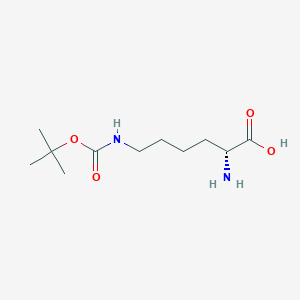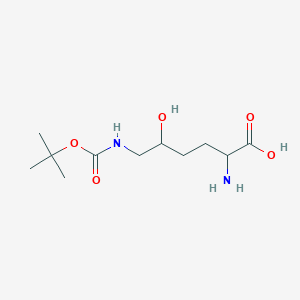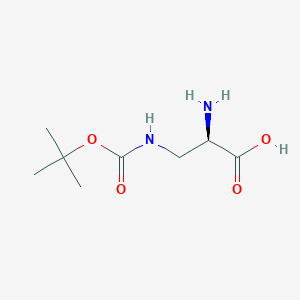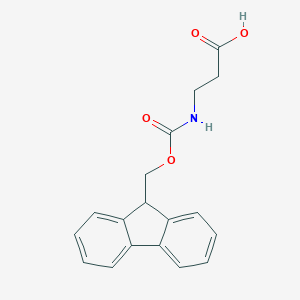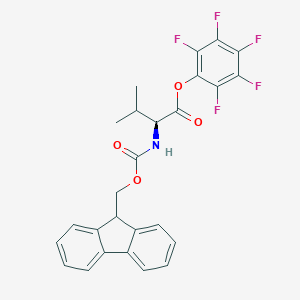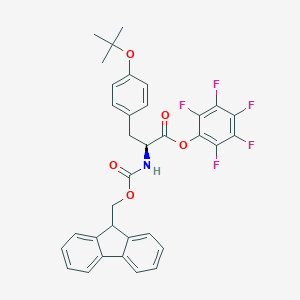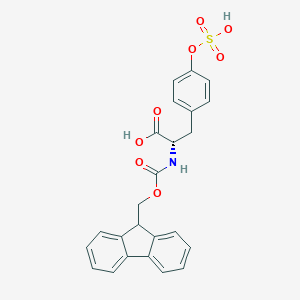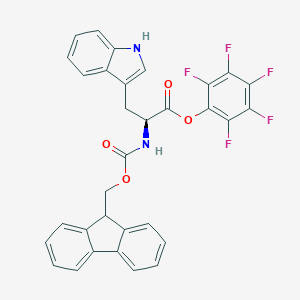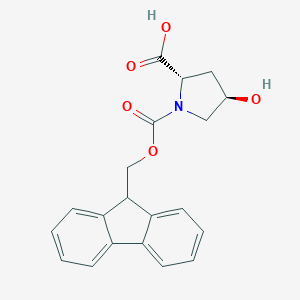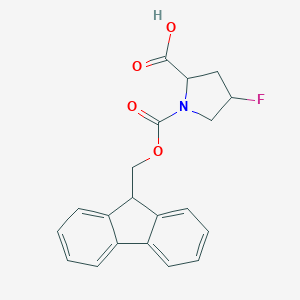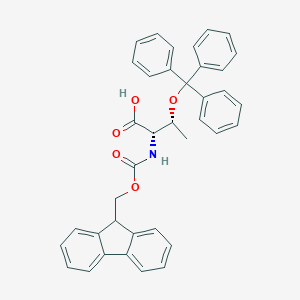
Fmoc-Thr(Trt)-OH
Vue d'ensemble
Description
Fmoc-Thr(Trt)-OH is a modified amino acid used in peptide synthesis1. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a main amine protecting group, known for its inherent hydrophobicity and aromaticity, which can promote building blocks association1.
Synthesis Analysis
Fmoc-Thr(Trt)-OH is synthesized using solid phase peptide synthesis (SPPS), a method that involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields23. The Fmoc group is widely used as a main amine protecting group in peptide synthesis1.
Molecular Structure Analysis
The Fmoc group is known for its intrinsic hydrophobicity and aromaticity, which promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings1.
Chemical Reactions Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings3. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields3.
Physical And Chemical Properties Analysis
The Fmoc group is known for its inherent hydrophobicity and aromaticity1. However, specific physical and chemical properties of Fmoc-Thr(Trt)-OH are not readily available in the retrieved sources.
Applications De Recherche Scientifique
“Fmoc-Thr(Trt)-OH” is a derivative of the amino acid Threonine (Thr) that is commonly used in peptide synthesis. The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in the synthesis of peptides . The “Trt” stands for trityl, another protective group. These protective groups are used to prevent unwanted reactions during the synthesis process .
-
Peptide Synthesis
- Fmoc-Thr(Trt)-OH is used in the field of biochemistry for the synthesis of peptides . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
- This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- The method involves extensive washing with solvents between the synthetic steps .
-
Drug Development
- Peptides synthesized using Fmoc-Thr(Trt)-OH can have several biological activities, making them important for the development of new drugs .
- Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
-
Materials Science
-
Mechanistic Studies
- Fmoc-Thr(Trt)-OH is used in mechanistic studies on Fmoc Solid Phase Peptide Synthesis . These studies aim to understand the underlying mechanisms and reagents involved in all phases of the synthesis .
- The use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are all aspects that are studied .
-
Bio-inspired Building Blocks
-
Protein Engineering
- Fmoc-Thr(Trt)-OH can be used in protein engineering, a field of biotechnology that manipulates the structure of proteins to create new proteins with desired properties .
- The Fmoc group allows for the selective deprotection and coupling of amino acids, enabling the synthesis of complex proteins with precise control over their sequence .
-
Biomarker Discovery
-
Antimicrobial Research
-
Cancer Research
-
Neuroscience
-
Immunology
Safety And Hazards
While specific safety and hazard information for Fmoc-Thr(Trt)-OH is not readily available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. For instance, Fmoc-Thr-Obzl, a related compound, requires measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment4.
Orientations Futures
Fmoc-modified amino acids and short peptides show distinct potential for applications due to their inherent hydrophobicity and aromaticity1. They are gaining considerable attention as potential drugs3. However, there are existing questions impeding the development of Fmoc-modified simple biomolecules, and corresponding strategies and outlooks are suggested1.
Propriétés
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-IJAHGLKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457825 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(Trt)-OH | |
CAS RN |
133180-01-5 | |
| Record name | Fmoc-Thr(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-trityl-L-threonine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



